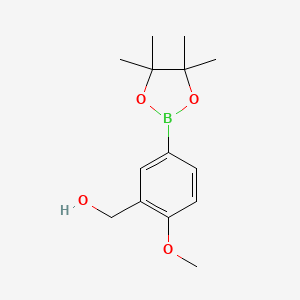

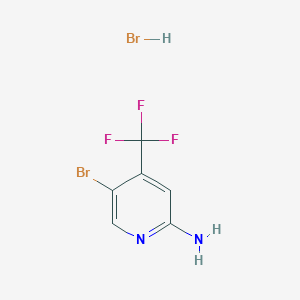

![molecular formula C15H9F3O2 B1398556 3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one CAS No. 4504-94-3](/img/structure/B1398556.png)

3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one

Vue d'ensemble

Description

Applications De Recherche Scientifique

-

Application in Organic Light-Emitting Diodes (OLEDs)

- Summary of Application : This compound is used in the synthesis of diaryl-substituted anthracene derivatives, which are suitable as host materials for blue organic light-emitting diodes .

- Methods of Application : The compounds are synthesized and characterized for their high thermal stability and proper frontier-energy levels. They are then used in the fabrication of OLEDs .

- Results : The electroluminescent (EL) emission maximum of the devices was exhibited at 488 nm and 512 nm. The device displayed high brightness (Lmax = 2153.5 cd·m −2), current efficiency (2.1 cd·A −1), and external quantum efficiency (0.8%) .

-

Application in the Synthesis of Dibenz[b,f]oxepin Scaffold

- Summary of Application : This compound is used in the synthesis of the dibenz[b,f]oxepin scaffold, which is an important synthetic target due to its presence in a large number of compounds with relevant biological activities .

- Methods of Application : The synthesis involves intramolecular SNAr and McMurry reactions. The diaryl ethers required for the McMurry reaction are obtained under microwave-assisted conditions .

- Results : The application of an intramolecular McMurry reaction to the synthesized diarylethers using TiCl4/Zn in THF gave the target dibenzo[b,f]oxepin system in 53%–55% yields .

-

Application in Pharmacological Research

- Summary of Application : This compound is used in the development of a new type of antiallergic agent .

- Methods of Application : The compound is synthesized and then tested for its inhibitory effects on compound 48/80-induced lethality in rats .

- Results : The compound showed much stronger inhibitory effects than the corresponding N, N-dimethylamines .

-

Application in the Production of Antidepressants

- Summary of Application : This compound is used in the production of certain drugs such as the tricyclic antidepressant doxepin .

- Methods of Application : The compound is synthesized and then used in the formulation of the antidepressant .

- Results : The antidepressant doxepin, which contains this compound, has been found to be effective in treating depression .

-

Application in the Synthesis of Analgesics

- Summary of Application : This compound is used in the synthesis of the analgesic fluradoline .

- Methods of Application : The compound is synthesized and then used in the formulation of the analgesic .

- Results : The analgesic fluradoline, which contains this compound, has been found to be effective in relieving pain .

-

Application in Structural Genomics

- Summary of Application : This compound is used in structural genomics, specifically in the study of the human histamine H1 receptor .

- Methods of Application : The compound is synthesized and then used in the study of the receptor .

- Results : The study provides valuable insights into the structure and function of the human histamine H1 receptor .

-

Application in Biomass-Derived N-Heterocycles Synthesis

- Summary of Application : This compound is used in the assembly of novel and diversified benzo-fused N-heterocycles mediated by the biomass-derived N-arylated 2-aminophenol .

- Methods of Application : The process is comprised of the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids to afford a series of multi-functionalized triarylamines, followed by chemo- and regio-selective intramolecular lactonization or acylation under mild conditions .

- Results : Four kinds of benzo-fused N-heterocycles with six- to eight-membered ring systems, including N-arylated dibenzo [b,e] [1,4]oxazepin-11 (5H)-ones, have been efficiently synthesized in good to excellent yields .

-

Application in Electroluminescence Properties Study

- Summary of Application : This compound is used in the study of electroluminescence properties .

- Methods of Application : The compound is synthesized and then used in the study of electroluminescence properties .

- Results : The study provides valuable insights into the electroluminescence properties of the compound .

-

Application in the Synthesis of Dibenzo[b,f]oxepin Scaffold

- Summary of Application : This compound is used in the synthesis of the dibenz[b,f]oxepin scaffold, which is an important synthetic target due to its presence in a large number of compounds with relevant biological activities .

- Methods of Application : The synthesis involves intramolecular SNAr and McMurry reactions. The diaryl ethers required for the McMurry reaction are obtained under microwave-assisted conditions .

- Results : The application of an intramolecular McMurry reaction to the synthesized diarylethers using TiCl4/Zn in THF gave the target dibenzo[b,f]oxepin system in 53%–55% yields .

Propriétés

IUPAC Name |

3-(trifluoromethyl)-6H-benzo[c][1]benzoxepin-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3O2/c16-15(17,18)10-5-6-12-13(7-10)20-8-9-3-1-2-4-11(9)14(12)19/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXVSEITOIGFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C3=C(O1)C=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00722038 | |

| Record name | 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one | |

CAS RN |

4504-94-3 | |

| Record name | 3-(Trifluoromethyl)dibenz[b,e]oxepin-11(6H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4504-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1398480.png)

![Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1398481.png)

![4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1398483.png)

![((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide](/img/structure/B1398484.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B1398492.png)

![N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine](/img/structure/B1398495.png)